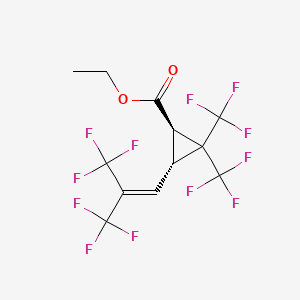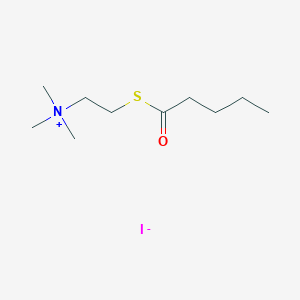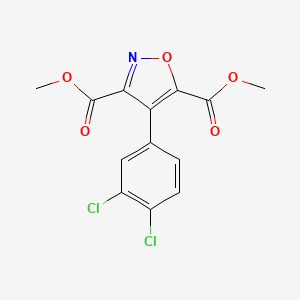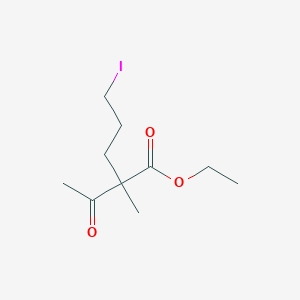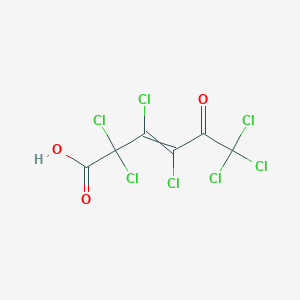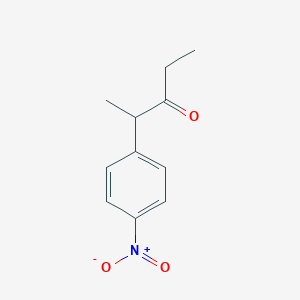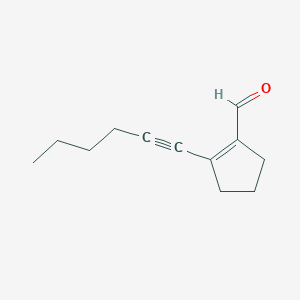
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with an aldehyde group and a hexynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hexynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the hexynyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hexynyl group may also participate in interactions with hydrophobic regions of biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-: Similar structure but with a cyclohexene ring and additional methyl groups.
1-Cyclopentene-1-carboxaldehyde: Lacks the hexynyl substituent, making it less versatile in certain reactions.
Uniqueness
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is unique due to the presence of both an aldehyde group and a hexynyl substituent, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propiedades
Número CAS |
106180-25-0 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-hex-1-ynylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(11)10-13/h10H,2-4,6,8-9H2,1H3 |
Clave InChI |
LPGYOVBNKAKLBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(CCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


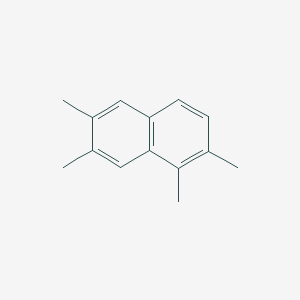
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
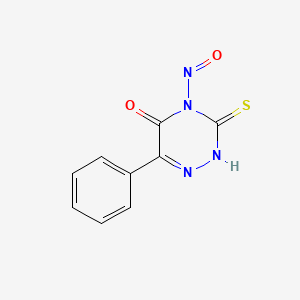
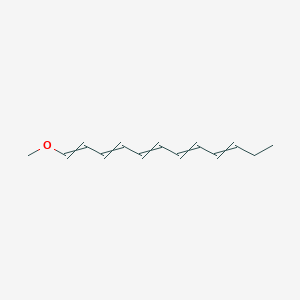
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
